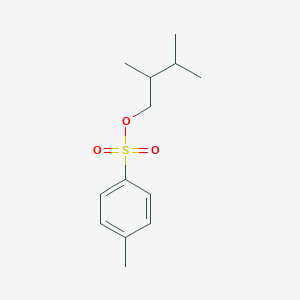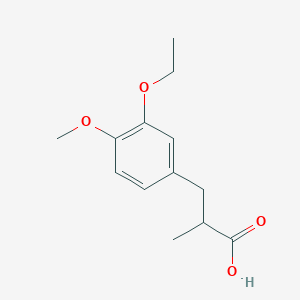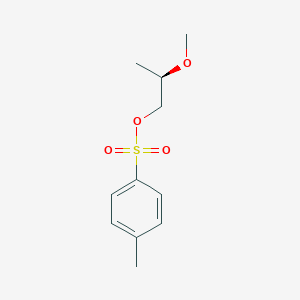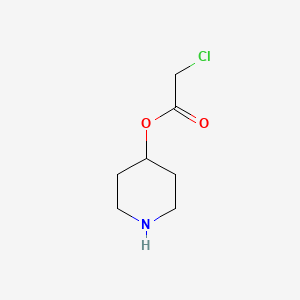![molecular formula C23H23NO4 B13557525 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their sp3-rich frameworks, which are valuable in the development of bioactive molecules. The bicyclo[2.1.1]hexane moiety is particularly interesting due to its strained ring system, which can impart unique chemical and biological properties .
Métodos De Preparación
The synthesis of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for various derivatizations, making it a versatile approach for synthesizing different derivatives of the compound .
Industrial production methods for this compound are still under development, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis. The use of mercury lamps in the cycloaddition process has been noted, although this requires specialized equipment and glassware .
Análisis De Reacciones Químicas
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the bicyclic structure can be modified to introduce different functional groups .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity and stability .
In biology and medicine, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is explored for its potential as a bioisostere, which can mimic the biological activity of other molecules while offering improved properties such as increased stability or reduced toxicity . Its applications in drug development are particularly promising, as it can be used to design new therapeutic agents with enhanced efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid stands out due to its unique bicyclic structure and the versatility of its synthetic routes. Similar compounds include other bicyclo[2.1.1]hexane derivatives, which share the same core structure but differ in their functional groups and substituents .
These similar compounds also exhibit interesting chemical and biological properties, but the specific arrangement of atoms in 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid provides unique opportunities for further research and development .
Propiedades
Fórmula molecular |
C23H23NO4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-(1-bicyclo[2.1.1]hexanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(23-10-9-14(11-23)12-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
Clave InChI |
CFULBLFXWMJSFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)



![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)





